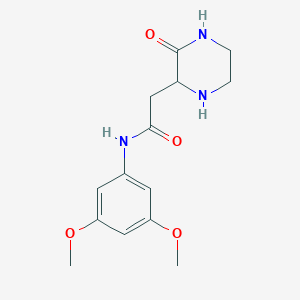
1-(4-Chloro-2,5-diethoxybenzenesulfonyl)-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2,5-diethoxybenzenesulfonyl)-3,5-dimethylpiperidine is a chemical compound with a complex structure that includes a piperidine ring substituted with a 4-chloro-2,5-diethoxybenzenesulfonyl group
Preparation Methods
The synthesis of 1-(4-Chloro-2,5-diethoxybenzenesulfonyl)-3,5-dimethylpiperidine typically involves multiple steps. One common route starts with the preparation of 4-chloro-2,5-diethoxybenzenesulfonyl chloride, which is then reacted with 3,5-dimethylpiperidine under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Chemical Reactions Analysis
1-(4-Chloro-2,5-diethoxybenzenesulfonyl)-3,5-dimethylpiperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
1-(4-Chloro-2,5-diethoxybenzenesulfonyl)-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2,5-diethoxybenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
1-(4-Chloro-2,5-diethoxybenzenesulfonyl)-3,5-dimethylpiperidine can be compared with other similar compounds such as:
4-Chloro-2,5-dimethoxybenzenesulfonyl chloride: This compound shares a similar core structure but lacks the piperidine ring.
2,5-Dimethoxy-4-chloroamphetamine: Although structurally different, it shares some chemical properties and reactivity patterns.
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-1H-pyrazole: Another compound with a similar sulfonyl group but different heterocyclic ring .
Properties
Molecular Formula |
C17H26ClNO4S |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
1-(4-chloro-2,5-diethoxyphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C17H26ClNO4S/c1-5-22-15-9-17(16(23-6-2)8-14(15)18)24(20,21)19-10-12(3)7-13(4)11-19/h8-9,12-13H,5-7,10-11H2,1-4H3 |
InChI Key |
OTBYKYSVAYYDET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)OCC)S(=O)(=O)N2CC(CC(C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129672.png)
![1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(2-methoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12129678.png)

![N-[2-(tert-butyl)phenyl]-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12129683.png)
![acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12129698.png)



![Methyl 2-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12129731.png)
![7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12129733.png)
![[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-N,N-bisbenzylcarboxamide](/img/structure/B12129738.png)
![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12129742.png)

-yl)methanone](/img/structure/B12129753.png)
